molecular formula C₁₉H₂₈ClNO₇ B1156245 (S,S)-Dihydro Bupropion β-D-Glucuronide

(S,S)-Dihydro Bupropion β-D-Glucuronide

Cat. No.: B1156245
M. Wt: 417.88
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-Dihydro Bupropion β-D-Glucuronide is a crucial diastereomeric metabolite of the antidepressant and smoking cessation drug bupropion. It is formed in vivo via the glucuronidation of (S,S)-threohydrobupropion, a reductive metabolite of bupropion, catalyzed by uridine 5'-diphospho-glucuronosyl transferases (UGTs) . This compound is an essential reference standard for the stereoselective analysis of bupropion and its metabolites in biological matrices, particularly in human urine, using advanced techniques like LC-MS/MS . Researchers should note that commercial sources have historically contained inaccuracies in the stereochemical assignment of bupropion's glucuronide metabolites. The standard originally labeled as "this compound" was experimentally redefined as the (1R,2R)-threohydrobupropion β-D-Glucuronide diastereomer . Ensuring the correct stereochemistry of your reference materials is therefore paramount for accurate pharmacokinetic and metabolic studies. The primary research application for this compound is in developing and validating comprehensive stereoselective assays to understand the complex metabolic fate of racemic bupropion. Such methods are vital for clinical pharmacokinetic investigations and for studying the in vitro metabolism of primary bupropion metabolites to their glucuronide conjugates . This product is intended for research use only and is not suitable for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₉H₂₈ClNO₇

Molecular Weight

417.88

Synonyms

(αS)-3-Chloro-α-[(1S)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol β-D-Glucuronide;  (S,S)-Hydroxybupropion β-D-Glucuronide; 

Origin of Product

United States

Stereochemistry and Structural Elucidation of S,s Dihydro Bupropion β D Glucuronide

Elucidation of the (S,S) Diastereomeric Configuration

(S,S)-Dihydrobupropion, also known as (1S,2S)-threohydrobupropion, is a major active metabolite of bupropion (B1668061). wikipedia.org The reduction of the ketone group in the bupropion molecule introduces a new chiral center, leading to the formation of diastereomers. The designation "(S,S)" refers to the absolute configuration at the two chiral centers within the dihydrobupropion moiety of the glucuronide conjugate.

The elucidation of this specific configuration is intrinsically linked to the characterization of its parent aglycone, threo-dihydrobupropion. The "threo" descriptor refers to the relative stereochemistry of the two chiral centers. In a Fischer projection of a "threo" isomer, the principal functional groups are on opposite sides of the carbon backbone, analogous to the sugar threose. askfilo.comyoutube.com Threo-dihydrobupropion itself is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. wikipedia.org

Initial assignments of the absolute configurations were complicated by a significant issue with commercially available reference standards. It was discovered that standards labeled as (S,S)-dihydrobupropion β-D-glucuronide were, in fact, the (R,R) stereoisomer, and vice versa. researchgate.netnih.gov This misidentification necessitated a re-evaluation of previous findings and highlighted the critical importance of rigorous structural confirmation. The correct stereochemical assignments were ultimately established through a combination of enzymatic and chemical methods.

Distinction from Other Dihydrobupropion Glucuronide Stereoisomers

(S,S)-Dihydrobupropion β-D-Glucuronide is one of several possible stereoisomers of dihydrobupropion glucuronide. Its unique three-dimensional structure distinguishes it from its enantiomer, (R,R)-dihydrobupropion β-D-glucuronide, and its diastereomers, the erythro-dihydrobupropion β-D-glucuronides.

The primary stereoisomers of dihydrobupropion glucuronide are detailed below:

Stereoisomer NameAglycone ConfigurationChiral CentersRelationship to (S,S) Isomer
(S,S)-Dihydrobupropion β-D-Glucuronide(1S,2S)-threo1S, 2SReference Compound
(R,R)-Dihydrobupropion β-D-Glucuronide(1R,2R)-threo1R, 2REnantiomer
erythro-Dihydrobupropion β-D-Glucuronides(1R,2S) and (1S,2R)1R, 2S or 1S, 2RDiastereomers

The key distinction between the threo and erythro diastereomers lies in the relative orientation of the substituents at the two chiral centers. While the threo isomers [(S,S) and (R,R)] have a specific spatial arrangement, the erythro isomers have the opposite relative configuration. This difference in stereochemistry leads to distinct physical and chemical properties, which allows for their separation and individual characterization using various analytical techniques. nih.gov

The formation of these metabolites in the body is also stereoselective. For instance, the reduction of bupropion to threo-dihydrobupropion is primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase 1. nih.govresearchgate.net Subsequently, the glucuronidation process, which attaches the glucuronic acid moiety, is also catalyzed by specific enzymes that can differentiate between the stereoisomers.

Methodologies for Stereoisomeric Assignment and Confirmation

A variety of sophisticated analytical methods are employed to assign and confirm the stereochemistry of dihydrobupropion glucuronides. These techniques are crucial for distinguishing between the different stereoisomers and for rectifying issues such as the previously mentioned mislabeling of commercial standards.

Enzymatic and Chemical Methods: A pivotal method for confirming the identity of the glucuronide conjugates involves enzymatic hydrolysis. researchgate.netnih.gov The use of β-glucuronidase cleaves the glucuronic acid group, yielding the aglycone (e.g., (S,S)-dihydrobupropion). Subsequent chemical oxidation of this aglycone can be performed to further confirm its structure. researchgate.netnih.gov This two-step process was instrumental in correcting the misidentification of the (S,S) and (R,R) standards.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a cornerstone technique for the separation of stereoisomers. ntu.edu.sg For dihydrobupropion and its metabolites, various types of chiral columns have been successfully utilized:

Cellulose-based CSPs: Columns such as Lux Cellulose-3 have been used to separate the enantiomers of threo- and erythro-dihydrobupropion. nih.gov

Ovomucoid-based CSPs: These have also been employed for the chiral separation of bupropion enantiomers, demonstrating their utility for related compounds. nih.gov

Cyclofructan-based CSPs: These represent another class of chiral selectors for the liquid chromatographic separation of bupropion enantiomers. researchgate.net

The separated isomers are often detected and quantified using tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. nih.gov

Spectroscopic Methods: While not extensively detailed in the available literature for this specific glucuronide, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for structural elucidation. ntu.edu.sg In principle, detailed 1H and 13C NMR analysis, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can help determine the relative stereochemistry of the aglycone. To distinguish between enantiomers using NMR, a chiral derivatizing agent can be used to convert them into diastereomers, which will then exhibit distinct NMR spectra. ntu.edu.sg

The combination of these methodologies provides a robust framework for the accurate structural elucidation and stereochemical assignment of (S,S)-Dihydrobupropion β-D-Glucuronide and its related isomers, ensuring a precise understanding of these important metabolites.

Biotransformation Pathways and Enzymology of S,s Dihydro Bupropion β D Glucuronide Formation

Precursor Metabolites to (S,S)-Dihydro Bupropion (B1668061) β-D-Glucuronide

Bupropion is extensively metabolized in the liver, with less than 1% of the parent drug being excreted unchanged. nih.govumich.edu The primary metabolic routes are oxidation and reduction, which produce three main pharmacologically active metabolites: hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion. clinpgx.orgdrugbank.comdroracle.ai These metabolites circulate in the plasma, often at higher concentrations than bupropion itself. drugbank.comwikipedia.org The direct precursor to (S,S)-Dihydro Bupropion β-D-Glucuronide is (1S,2S)-threohydrobupropion, an enantiomer of the metabolite threohydrobupropion. nih.govwikipedia.org

Threohydrobupropion is a major metabolite of bupropion, formed through the reduction of the drug's carbonyl group by enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases. nih.govwikipedia.orgnih.gov It exists as a racemic mixture of two stereoisomers: (1R,2R)-threohydrobupropion and (1S,2S)-threohydrobupropion. wikipedia.org Both of these isomers can undergo Phase II metabolism via glucuronidation, a process that attaches a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating renal excretion. nih.govwikipedia.org The glucuronidation of the (1S,2S)-enantiomer, also referred to as (S,S)-hydrobupropion in some studies, results in the formation of this compound. nih.gov Research using human liver microsomes has shown that the formation of threohydrobupropion glucuronides is stereoselective. nih.gov Glucuronide metabolites of threo-hydrobupropion account for approximately 7% of the total excreted portion of this metabolite. nih.gov

Erythrohydrobupropion is the other diastereomeric amino alcohol metabolite formed from the reduction of bupropion. nih.govwikipedia.org Similar to threohydrobupropion, it undergoes glucuronidation to form more hydrophilic conjugates. nih.govwikipedia.org Studies have identified two glucuronide peaks for erythrohydrobupropion, corresponding to its (1S, 2R) and (1R, 2S) enantiomers. nih.gov This metabolic pathway is a notable route for the elimination of erythrohydrobupropion, with its glucuronides accounting for about 15% of the total excreted amount of this metabolite. nih.gov The formation of erythrohydrobupropion glucuronides is also stereoselective and primarily catalyzed by the UGT2B7 enzyme. clinpgx.orgnih.gov

Hydroxybupropion is the major oxidative metabolite of bupropion, formed exclusively by the action of the cytochrome P450 2B6 (CYP2B6) enzyme. nih.govdroracle.ai This metabolite, which circulates at concentrations significantly higher than the parent drug, also undergoes extensive glucuronidation. drugbank.comnih.gov The process is stereoselective, with distinct glucuronides formed from the (S,S)- and (R,R)-enantiomers of hydroxybupropion. nih.gov Glucuronide conjugates are a major elimination pathway for this metabolite, accounting for approximately 40% of the total excreted hydroxybupropion. nih.gov The primary enzyme responsible for hydroxybupropion glucuronidation is UGT2B7. clinpgx.orgnih.gov

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

The glucuronidation of bupropion's metabolites is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes facilitate the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. mdpi.comxenotech.com Several UGT isoforms have been identified as key players in the conjugation of bupropion metabolites, with their activity contributing to the variability in the drug's disposition. nih.govresearchgate.net

UGT2B7 has been identified as the most active isoform in catalyzing the glucuronidation of several bupropion metabolites. nih.gov It demonstrates significant stereoselectivity in its action. nih.gov Specifically, UGT2B7 is the primary enzyme responsible for the glucuronidation of both (S,S)- and (R,R)-hydroxybupropion. clinpgx.orgnih.gov It is also the most active isoform catalyzing the formation of erythrohydrobupropion glucuronide. clinpgx.orgnih.gov Crucially, for the formation of the article's subject compound, UGT2B7 has been shown to catalyze the formation of the glucuronide from (S,S)-hydrobupropion (threohydrobupropion). nih.gov UGT2B4 also shows some minor activity towards (R,R)-hydroxybupropion and erythrohydrobupropion. clinpgx.orgnih.gov

Table 1: Kinetic Parameters for Bupropion Metabolite Glucuronide Formation in Human Liver Microsomes Data extracted from in vitro studies.

Metabolite Formed Km (μM) Vmax (pmol/min/mg) Intrinsic Clearance (Clint) (μl/min/mg)
(S,S)-hydroxybupropion glucuronide 172 ± 38.9 739 ± 59.6 4.31
(R,R)-hydroxybupropion glucuronide 488 ± 98.3 5550 ± 507 11.4
(1S,2S)-hydrobupropion glucuronide 248 ± 27.1 358 ± 25.5 1.1
(1R,2R)-hydrobupropion glucuronide 343 ± 37.5 3290 ± 269 7.7

Source: Gufford et al., 2016. nih.gov

While UGT2B7 is a major contributor, UGT1A9 also plays a distinct role in the glucuronidation of bupropion's amino alcohol metabolites. nih.gov Research has identified that recombinant UGT1A9 can catalyze the glucuronidation of threohydrobupropion. nih.gov Specifically, UGT1A9 was found to catalyze the formation of the (R,R)-hydrobupropion glucuronide. nih.govresearchgate.net This isoform also contributes, although to a lesser extent than UGT2B7, to the glucuronidation of erythrohydrobupropion. clinpgx.orgnih.gov Another isoform, UGT1A4, has also been shown to have some activity in threohydrobupropion glucuronidation. nih.gov

Table 2: UGT Isoforms Involved in the Glucuronidation of Bupropion Metabolites

Metabolite Primary UGT Isoforms Minor UGT Isoforms
Hydroxybupropion UGT2B7 clinpgx.orgnih.gov UGT2B4 clinpgx.orgnih.gov
Threohydrobupropion UGT1A4, UGT1A9, UGT2B7 clinpgx.orgnih.gov UGT1A3 clinpgx.org
Erythrohydrobupropion UGT2B7 clinpgx.orgnih.gov UGT1A9, UGT2B4 nih.gov

Source: Gufford et al., 2016; PharmGKB. clinpgx.orgnih.gov

Contributions of Other UGT Isoforms (e.g., UGT1A3, UGT1A4)

While UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A9 are the principal enzymes involved in the glucuronidation of bupropion's various metabolites, other isoforms also contribute, albeit to a lesser extent. nih.govresearchgate.net For the formation of threohydrobupropion glucuronide, the stereoisomer corresponding to (S,S)-Dihydrobupropion, in vitro studies have identified minor roles for UGT1A3 and UGT1A4. clinpgx.org

Stereoselective Nature of Glucuronidation Pathways

The glucuronidation of bupropion's metabolites is a markedly stereoselective process. nih.govnih.gov This is particularly evident in the biotransformation of the threo-hydrobupropion enantiomers, (S,S)-hydrobupropion and (R,R)-hydrobupropion. In vitro studies utilizing human liver microsomes (HLMs) have revealed significant differences in the clearance rates for the glucuronides of these two isomers. nih.govnih.gov

The formation of the (R,R)-hydrobupropion glucuronide is substantially more efficient than that of the (S,S)-hydrobupropion glucuronide, with a maximum clearance (Clmax) of 7.7 µl/min per milligram versus 1.1 µl/min per milligram, respectively. nih.govnih.gov This demonstrates a clear preference within the hepatic enzymatic system for the (R,R) enantiomer.

This stereoselectivity is governed by the specific UGT isoforms involved. UGT2B7 is the primary enzyme responsible for the stereoselective formation of (S,S)-hydrobupropion glucuronide. nih.govnih.gov Conversely, UGT1A9 almost exclusively catalyzes the formation of the (R,R)-hydrobupropion glucuronide. nih.govnih.gov This enzymatic division of labor underscores the highly specific nature of the glucuronidation pathways, where different enzymes are recruited to process distinct stereoisomers of the same substrate.

In Vitro Enzymatic Reaction Kinetics and Mechanistic Studies

Mechanistic studies of the enzymatic reactions forming hydrobupropion glucuronides provide quantitative insight into the observed stereoselectivity.

Substrate Specificity and Enzyme Promiscuity

The UGT enzyme family exhibits both substrate specificity and promiscuity in the metabolism of bupropion's metabolites. UGT2B7, for instance, demonstrates considerable promiscuity by actively catalyzing the glucuronidation of multiple bupropion metabolites, including hydroxybupropion, both erythro-hydrobupropion isomers ((S,R) and (R,S)), and (S,S)-hydrobupropion. nih.govnih.gov

Table 2: UGT Isoform Activity on Bupropion Hydrobupropion Metabolites

UGT Isoform Substrate(s) Role
UGT2B7 (S,S)-hydrobupropion, (S,R)-hydrobupropion, (R,S)-hydrobupropion, Hydroxybupropion Major, Promiscuous
UGT1A9 (R,R)-hydrobupropion Major, Specific
UGT1A3 Threohydrobupropion Minor
UGT1A4 Threohydrobupropion Minor

Data sourced from Gufford et al. (2016) and PharmGKB. nih.govclinpgx.org

Table 3: Compound Names

Compound Name Abbreviation / Synonym
(S,S)-Dihydrobupropion β-D-Glucuronide (S,S)-hydrobupropion glucuronide
Bupropion
(S,S)-hydrobupropion (1S,2S)-Threohydrobupropion
(R,R)-hydrobupropion (1R,2R)-Threohydrobupropion
(S,R)-hydrobupropion (1S,2R)-Erythrohydrobupropion
(R,S)-hydrobupropion (1R,2S)-Erythrohydrobupropion
Hydroxybupropion
Uridine 5'-diphospho-glucuronosyltransferase UGT

Analytical Methodologies for the Quantification and Characterization of S,s Dihydro Bupropion β D Glucuronide

Advanced Chromatographic Techniques

Advanced chromatographic techniques are fundamental for the analysis of (S,S)-Dihydrobupropion β-D-Glucuronide, providing the necessary selectivity and sensitivity to detect and quantify the compound in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Separation and Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the analysis of bupropion (B1668061) and its metabolites due to its high selectivity and sensitivity. scispace.com This method allows for the direct measurement of glucuronides in biological samples, which is a significant advantage over older methods that required hydrolysis prior to analysis. scispace.com The use of positive ion electrospray tandem mass spectrometry is common for quantifying these analytes. nih.gov

Several studies have developed and validated LC-MS/MS methods for the simultaneous quantification of bupropion and its various metabolites, including the glucuronides. ijper.orgnih.gov These methods often employ C18 or phenyl columns for chromatographic separation. nih.govijper.org For instance, one method achieved successful separation using an Acquity BEH phenyl column with an isocratic elution of 42% methanol (B129727) and 58% aqueous ammonia (B1221849) solution. ijper.org Another utilized a Waters Symmetry C18 column with a mobile phase of 31% methanol and 69% formic acid solution. nih.gov The detection is typically performed in the multiple reaction monitoring (MRM) mode, which confers additional selectivity by monitoring specific precursor-to-product ion transitions. ijper.orgnih.gov The use of deuterium-labeled internal standards is a common practice to compensate for matrix effects and variations during sample preparation. ijper.orgnih.gov

Table 1: Examples of LC-MS/MS Parameters for Bupropion Metabolite Analysis

Parameter Method 1 ijper.org Method 2 nih.gov Method 3 nih.gov
Column Acquity BEH Phenyl Waters Symmetry C18 C18 column
Mobile Phase Isocratic: 42% Methanol, 58% Ammonia (0.06%) Isocratic: 31% Methanol, 69% Formic Acid (0.04%) Not specified
Flow Rate 0.5 mL/min 1.0 mL/min Not specified
Detection Positive Ion ESI-MS/MS (MRM) Positive Ion ESI-MS/MS (MRM) Positive Ion ESI-MS/MS

| Internal Standard | Bupropion-d9, Hydroxybupropion-d6 | d9-bupropion, d6-hydroxybupropion, etc. | Not specified |

This table is interactive. Users can sort and filter the data.

Chiral Chromatography for Enantiomeric/Diastereomeric Resolution

Given the stereochemical complexity of bupropion's metabolites, chiral chromatography is indispensable for resolving the various enantiomers and diastereomers. A comprehensive stereoselective assay was developed to analyze bupropion enantiomers, its unconjugated metabolites, and its glucuronide diastereomers in human urine. nih.govnih.gov This often involves a multi-faceted approach where different analytical methods are used for different groups of metabolites. nih.gov

For the separation of unconjugated enantiomers, chiral chromatography with an α1-acid glycoprotein (B1211001) column has been successfully employed. nih.govnih.gov Another effective chiral stationary phase for separating bupropion enantiomers is the LarihcShell CF6-RN column, which is based on derivatized cyclofructan 6. nih.gov However, for the direct analysis of intact glucuronide diastereomers like erythrohydrobupropion and threohydrobupropion β-D-glucuronides, a standard C18 column has been used, indicating that their diastereomeric nature may allow for separation on achiral columns. nih.govnih.gov The successful chiral separation of bupropion enantiomers was also achieved using a Phenomenex Lux 3 μm AMP column. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interferences from biological matrices like plasma and urine and to concentrate the analytes before LC-MS/MS analysis. The most common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP). nih.gov

SPE is a widely used technique for cleaning up samples. One method for human plasma involved using HLB (Hydrophilic-Lipophilic Balance) cartridges. ijper.org After spiking the plasma with internal standards, the sample was treated with formic acid and processed through the SPE cartridge, which was then washed and the analytes eluted with methanol. ijper.org

Protein precipitation is a simpler but potentially less clean method. It can be performed by adding acetonitrile (B52724) to the sample, followed by centrifugation to remove the precipitated proteins. nih.gov The resulting supernatant can then be dried and reconstituted in the mobile phase for analysis. nih.gov

LLE has also been explored, but in some investigations, it provided lower recovery (60–75%) compared to other methods. nih.gov The choice of extraction method depends on the specific requirements of the assay for cleanliness, recovery, and throughput.

Table 2: Comparison of Sample Preparation Techniques for Bupropion Metabolites

Technique Description Advantages Disadvantages Source(s)
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent (e.g., HLB) and eluted with a solvent. Provides clean extracts. Can be more time-consuming and costly. ijper.orgnih.gov
Protein Precipitation (PP) Proteins are precipitated out of the sample using a solvent like acetonitrile. Simple and fast. May result in less clean extracts and potential matrix effects. nih.gov

| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Can provide clean extracts. | Reported to have lower and less quantitative recovery. | nih.gov |

This table is interactive. Users can sort and filter the data.

No derivatization strategies for (S,S)-Dihydrobupropion β-D-Glucuronide are commonly reported, as modern LC-MS/MS methods are capable of analyzing the intact glucuronide directly. scispace.com

Application of β-Glucuronidase Hydrolysis in Analytical Schemes

Enzymatic hydrolysis using β-glucuronidase is a key strategy in the analysis of glucuronidated metabolites. nih.gov This approach involves treating a biological sample (e.g., urine) with the enzyme to cleave the glucuronic acid moiety, releasing the parent aglycone (in this case, dihydrobupropion). scispace.comnih.gov The concentration of the glucuronide can then be determined indirectly by quantifying the released aglycone. nih.gov

This technique is particularly useful when authentic standards for the glucuronide conjugates are not available. nih.govnih.gov For example, to measure hydroxybupropion (B195616) β-D-glucuronide concentrations, total hydroxybupropion is measured after hydrolysis, and the concentration of the free metabolite (measured in an unhydrolyzed sample) is subtracted. nih.govnih.gov

However, a significant finding is the incomplete hydrolysis of certain bupropion metabolites. Studies have shown that the β-glucuronidase hydrolysis of erythrohydrobupropion and threohydrobupropion β-D-glucuronide diastereomers can be incomplete. nih.govnih.govresearchgate.net This incomplete reaction necessitates the development of methods that can analyze the intact glucuronide diastereomers directly, rather than relying on hydrolysis. nih.govnih.gov

Challenges in Quantification and Standard Referencing

A major challenge in the quantification of bupropion glucuronide metabolites has been the misidentification of commercial reference standards. nih.govnih.gov Through detailed experiments involving β-glucuronidase hydrolysis and subsequent chemical oxidation of the aglycone, researchers discovered that the stereochemistry of several commercially purchased standards was incorrectly labeled. nih.govnih.gov

Specifically, the standard sold as (S,S)-dihydrobupropion β-D-glucuronide [also named (1S,2S) threohydrobupropion β-d-glucuronide] was unequivocally determined to be (1R,2R) threohydrobupropion β-d-glucuronide. nih.govnih.gov Hydrolysis of the mislabeled "(S,S)" standard yielded the (1R,2R)-threohydrobupropion aglycone, and further oxidation of this product generated (R)-bupropion, confirming the incorrect initial assignment. nih.gov This mislabeling by the vendor led to the unfortunate misidentification of these metabolites in earlier studies. nih.govresearchgate.net

This issue highlights the critical importance of unequivocally verifying the identity and stereochemistry of reference standards, especially for complex chiral molecules. Furthermore, the complete lack of commercially available standards for some metabolites, such as the hydroxybupropion β-D-glucuronides, forces analysts to use indirect quantification methods based on enzymatic hydrolysis, which has its own set of challenges like incomplete reactions. nih.govnih.gov These difficulties underscore the need for careful validation and the development of robust analytical methods that can, where possible, analyze the intact metabolites to avoid ambiguity. nih.govnih.gov

Pharmacokinetic and Dispositional Research of S,s Dihydro Bupropion β D Glucuronide Non Clinical Focus

Formation and Clearance in In Vitro Systems (e.g., Human Liver Microsomes, Recombinant UGTs)

The formation of (S,S)-Dihydro Bupropion (B1668061) β-D-Glucuronide, a metabolite of threo-hydrobupropion, occurs through glucuronidation, a major pathway in drug metabolism. nih.gov In vitro studies utilizing human liver microsomes (HLMs) have demonstrated marked stereoselectivity in this process. nih.govnih.gov The maximal clearance (Clmax) for the formation of (S,S)-hydrobupropion glucuronide was found to be 1.1 µl/min per milligram. nih.govnih.gov This is significantly lower than the clearance observed for its enantiomer, (R,R)-hydrobupropion glucuronide. nih.govnih.gov

To identify the specific enzymes responsible, research has been conducted with a panel of recombinant human UDP-glucuronosyltransferase (UGT) isoforms. nih.govresearchgate.net These studies identified UGT2B7 as the catalyzing enzyme for the stereoselective formation of (S,S)-hydrobupropion glucuronide. nih.govnih.govresearchgate.net In contrast, the formation of the (R,R)-hydrobupropion glucuronide was catalyzed by UGT1A9. nih.govnih.govresearchgate.net

Table 1: Kinetic Parameters for the Formation of Threo-hydrobupropion Glucuronide Enantiomers in Human Liver Microsomes nih.govnih.gov
Metabolite FormedKm (µM)Vmax (pmol/min/mg)Maximal Clearance (Clmax) (µl/min/mg)
(S,S)-hydrobupropion glucuronide248 ± 27.1358 ± 25.51.1
(R,R)-hydrobupropion glucuronide343 ± 37.53290 ± 2697.7
Table 2: Recombinant UGT Isoforms Responsible for Threo-hydrobupropion Glucuronidation nih.govresearchgate.net
MetabolitePrimary UGT Isoform
(S,S)-hydrobupropion glucuronideUGT2B7
(R,R)-hydrobupropion glucuronideUGT1A9

Studies on its Excretion in Animal Models (if applicable, without human clinical data)

While the disposition of bupropion and its primary metabolites has been studied in animal models such as rats, specific data focusing on the excretion patterns of (S,S)-Dihydro Bupropion β-D-Glucuronide in these models is not detailed in the reviewed literature. dntb.gov.ua Studies in animals have often focused on the parent drug and its primary active metabolites (hydroxybupropion, threo-hydrobupropion, and erythro-hydrobupropion) in plasma and brain rather than the specific glucuronide conjugates in urine. dntb.gov.uanih.gov

Enantioselective Disposition and Excretion Patterns

The disposition of bupropion and its metabolites is highly enantioselective. nih.govnih.gov This stereoselectivity is particularly evident in the glucuronidation of threo-hydrobupropion. As demonstrated in vitro, there is a marked preference for the formation of the (R,R)-hydrobupropion glucuronide over the (S,S) enantiomer in human liver microsomes. nih.govresearchgate.net The maximal clearance for the (R,R) form is approximately seven times higher than for the (S,S) form. nih.govnih.gov

This in vitro enantioselectivity in metabolism corresponds with observations of enantioselective urinary elimination patterns. nih.govnih.gov The differing catalytic activities of specific UGT enzymes—UGT2B7 for the (S,S) form and UGT1A9 for the (R,R) form—are the primary drivers of this stereoselective disposition. nih.govresearchgate.net This enzymatic specificity leads to different rates of formation and subsequent excretion of the two enantiomeric glucuronides.

Contribution to Overall Bupropion Metabolite Profile and Elimination

Bupropion undergoes extensive metabolism, with very little of the parent drug being excreted unchanged in the urine. nih.gov The oxidative and reductive metabolites, including hydroxybupropion (B195616), erythro-hydrobupropion, and threo-hydrobupropion, are major contributors to the drug's effects and are themselves subject to further metabolism, primarily through glucuronidation. nih.govnih.gov

Table 3: Contribution of Glucuronidation to the Urinary Excretion of Bupropion Metabolites nih.govresearchgate.net
Parent MetabolitePortion Excreted as Glucuronide Conjugate
Hydroxybupropion~40%
Erythro-hydrobupropion~15%
Threo-hydrobupropion~7%

Comparative Biochemical and Pharmacological Studies of S,s Dihydro Bupropion β D Glucuronide

Comparison with Other Bupropion (B1668061) Glucuronide Metabolites (e.g., Hydroxybupropion (B195616) Glucuronides)

The glucuronidation of bupropion's primary metabolites is a highly stereoselective process, resulting in significant differences in the formation and prevalence of various glucuronide conjugates. When comparing the glucuronide of (S,S)-threohydrobupropion with the glucuronides of hydroxybupropion, notable distinctions in their formation efficiency and urinary excretion are evident.

In studies using human liver microsomes, the formation of (R,R)-hydroxybupropion glucuronide is markedly more efficient than that of its (S,S)-enantiomer. The intrinsic clearance (Clᵢₙₜ) for (R,R)-hydroxybupropion glucuronide formation is approximately 2.7-fold higher than for (S,S)-hydroxybupropion glucuronide (11.4 vs. 4.3 µl/min/mg). nih.govnih.gov This preference for the (R,R)-enantiomer is a key feature of hydroxybupropion metabolism.

In contrast, the glucuronidation of the threohydrobupropion (dihydro bupropion) enantiomers shows an even more pronounced, but opposite, stereoselectivity. The formation of (R,R)-threohydrobupropion glucuronide is about 7-fold more efficient than the formation of the (S,S)-threohydrobupropion glucuronide, based on maximal clearance (Clₘₐₓ) values of 7.7 versus 1.1 µl/min/mg, respectively. nih.govnih.gov

Table 1: Comparative Formation Efficiency of Bupropion Glucuronide Metabolites in Human Liver Microsomes
Metabolite GlucuronidePrecursorKinetic ParameterValue (µl/min/mg)Source
(S,S)-Dihydro Bupropion β-D-Glucuronide(S,S)-threohydrobupropionClₘₐₓ1.1 nih.govnih.gov
(R,R)-threohydrobupropion glucuronide(R,R)-threohydrobupropionClₘₐₓ7.7 nih.govnih.gov
(S,S)-hydroxybupropion glucuronide(S,S)-hydroxybupropionClᵢₙₜ4.3 nih.govnih.gov
(R,R)-hydroxybupropion glucuronide(R,R)-hydroxybupropionClᵢₙₜ11.4 nih.govnih.gov

Comparative Glucuronidation Rates and Enzyme Affinities of Precursor Metabolites

The rates and enzyme affinities for the glucuronidation of bupropion's precursor metabolites are dictated by specific UDP-glucuronosyltransferase (UGT) enzymes. Research has identified distinct UGT isoforms responsible for conjugating the different stereoisomers of hydroxybupropion and threohydrobupropion. nih.govnih.gov

UGT2B7 is the primary enzyme responsible for the glucuronidation of both (R,R)- and (S,S)-hydroxybupropion. nih.gov It is also the key enzyme for the formation of (S,S)-threohydrobupropion glucuronide. nih.govnih.gov In contrast, the formation of (R,R)-threohydrobupropion glucuronide is catalyzed by UGT1A9. nih.govnih.gov This enzymatic division underscores the high degree of specificity in the metabolic pathway.

Kinetic analyses reveal significant differences in enzyme affinity (Kₘ or S₅₀) and maximum reaction velocity (Vₘₐₓ) for these reactions. The glucuronidation of hydroxybupropion enantiomers follows Michaelis-Menten kinetics, while threohydrobupropion glucuronidation is better described by the Hill equation, indicating cooperative binding. nih.gov The glucuronidation efficiency for the (R,R)-enantiomers of both hydroxybupropion and threohydrobupropion is substantially higher than for their corresponding (S,S)-enantiomers. nih.gov

Table 2: In Vitro Glucuronidation Kinetics and Enzyme Affinities of Bupropion Precursor Metabolites
Precursor MetaboliteGlucuronide ProductPrimary UGT IsoformKinetic ModelAffinity (Kₘ/S₅₀, µM)Efficiency (Clᵢₙₜ/Clₘₐₓ, µl/min/mg)Source
(S,S)-threohydrobupropionThis compoundUGT2B7Hill419 ± 601.1 ± 0.1 nih.gov
(R,R)-threohydrobupropion(R,R)-threohydrobupropion glucuronideUGT1A9Hill139 ± 147.7 ± 0.4 nih.gov
(S,S)-hydroxybupropion(S,S)-hydroxybupropion glucuronideUGT2B7Michaelis-Menten158 ± 454.3 ± 0.9 nih.gov
(R,R)-hydroxybupropion(R,R)-hydroxybupropion glucuronideUGT2B7Michaelis-Menten48 ± 611.4 ± 1.2 nih.gov

Note: Kinetic data is derived from studies using human liver microsomes and reflects corrections for stereoisomer misidentification. nih.govnih.gov

Implications of Stereochemical Differences on Metabolic Fate

The metabolic journey begins with the parent drug, bupropion, which is administered as a racemic mixture of (R)- and (S)-enantiomers. researchgate.net The initial oxidative and reductive metabolism is itself highly stereoselective. For instance, the formation of threohydrobupropion, the precursor to (S,S)-dihydro bupropion glucuronide, is primarily driven by the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). nih.gov The clearance of (S)-bupropion is faster than (R)-bupropion, with the formation of threohydrobupropion being a major clearance pathway for the (S)-enantiomer. nih.gov

This initial stereoselective step creates a specific pool of precursor metabolites available for Phase II conjugation. The subsequent glucuronidation step further amplifies these differences. As detailed previously, the UGT enzymes show strong stereochemical preferences. The conjugation of (S,S)-threohydrobupropion to its glucuronide is significantly less efficient than the corresponding reaction for its (R,R)-counterpart. nih.gov

This cascade of stereoselective processes has profound implications:

Differential Elimination Rates: Enantiomers with higher affinity for, and faster catalysis by, UGT enzymes are eliminated more rapidly as glucuronide conjugates. The low efficiency of (S,S)-threohydrobupropion glucuronidation suggests that its precursor may have a longer residence time or be shunted towards other minor metabolic pathways compared to its (R,R)-enantiomer.

Altered Metabolite Profiles: The combination of stereoselective formation and stereoselective glucuronidation results in a highly specific and complex plasma and urine metabolite profile. The dominance of (R,R)-hydroxybupropion and its glucuronide conjugate in plasma and urine, respectively, is a direct consequence of the stereochemical preferences of both CYP2B6 and UGT2B7. nih.govwikipedia.org

Future Directions in Research on S,s Dihydro Bupropion β D Glucuronide

Exploration of Unidentified UGT Isoforms and Genetic Polymorphisms Influencing its Formation

The formation of bupropion (B1668061) metabolite glucuronides is known to be stereoselective. nih.gov Research has identified UDP-glucuronosyltransferase (UGT) 2B7 as the primary enzyme responsible for the glucuronidation of several bupropion metabolites, including (S,S)-hydrobupropion (the precursor to (S,S)-Dihydrobupropion β-D-Glucuronide). nih.govnih.gov UGT1A9 has also been implicated in the glucuronidation of the (R,R)-hydrobupropion diastereomer. nih.govnih.gov

However, the full spectrum of UGT isoforms contributing to the formation of (S,S)-Dihydrobupropion β-D-Glucuronide may not be completely understood. Future research should aim to screen a comprehensive panel of recombinant human UGTs to identify any additional, potentially minor, contributing isoforms. Studies on buprenorphine, another complex drug, have shown that multiple UGTs, including UGT1A1 and UGT1A3, can be involved in its glucuronidation, highlighting the potential for a multi-enzyme pathway for bupropion metabolites as well. nih.gov

Furthermore, a critical area of investigation is the impact of genetic polymorphisms within the identified UGT genes. Genetic variants in UGT2B7 and other UGTs can alter enzyme activity, leading to significant inter-individual variability in drug metabolism. Future pharmacogenetic studies should focus on whether known polymorphisms in UGT2B7, or other identified isoforms, correlate with altered plasma or urine concentrations of (S,S)-Dihydrobupropion β-D-Glucuronide. This research would parallel the extensive work done on CYP2B6 polymorphisms and their effect on the formation of bupropion's primary metabolites. nih.govpharmgkb.org

Table 1: UGT Isoforms and Polymorphisms for Future Investigation
UGT IsoformKnown Role in Bupropion MetabolismPotential Polymorphisms for StudyRationale for Investigation
UGT2B7Major enzyme for (S,S)-hydrobupropion glucuronidation. nih.govnih.govUGT2B72 (H268Y)Investigate potential altered enzyme kinetics for (S,S)-hydrobupropion conjugation.
UGT1A9Catalyzes (R,R)-hydrobupropion glucuronidation. nih.govnih.govUGT1A93Explore potential minor role or overlapping specificity for (S,S)-hydrobupropion.
UGT1A1Not yet identified for bupropion, but involved in metabolism of other complex drugs. nih.govUGT1A1*28Screen for previously unidentified contribution to bupropion metabolite glucuronidation.
UGT1A3Not yet identified for bupropion, but involved in metabolism of other complex drugs. nih.govVarious known polymorphismsScreen for previously unidentified contribution to bupropion metabolite glucuronidation.

Advanced Structural Analysis Techniques for Metabolite Characterization

The definitive identification and structural characterization of specific stereoisomeric metabolites like (S,S)-Dihydrobupropion β-D-Glucuronide in complex biological matrices is a significant analytical challenge. nih.gov While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of metabolite identification, it can be insufficient for distinguishing between isomers with identical masses and similar fragmentation patterns. nih.govsygnaturediscovery.com

Future research must leverage more advanced structural analysis techniques. Ion Mobility-Mass Spectrometry (IM-MS) is a particularly promising avenue. nih.gov This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge (via their rotationally averaged collision cross-section, CCS). azom.comfrontiersin.org This provides an orthogonal dimension of separation that can resolve isomers, including diastereomers and their conjugates, which may be indistinguishable by mass spectrometry alone. azom.comwashington.edu Applying high-resolution IM-MS could allow for the baseline separation of (S,S)-Dihydrobupropion β-D-Glucuronide from its other diastereomeric glucuronide forms directly from a biological sample. nih.govnih.gov

For unequivocal structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. washington.edujohnshopkins.edu Although it requires larger quantities of pure compound and is lower throughput, obtaining the NMR spectrum of an isolated or synthesized standard of (S,S)-Dihydrobupropion β-D-Glucuronide is a crucial future step for absolute structural validation. nih.gov Novel techniques such as electron-activated dissociation (EAD) in mass spectrometry could also provide more definitive fragment ions to pinpoint the site of glucuronidation compared to conventional collision-induced dissociation (CID). researchgate.net

Table 2: Comparison of Advanced Analytical Techniques for Metabolite Characterization
TechniquePrimary ApplicationAdvantage for (S,S)-Dihydrobupropion β-D-GlucuronideLimitation
High-Resolution MS (HR-MS)Accurate mass determination and molecular formula prediction. nih.govProvides high confidence in the elemental composition of the metabolite.Often cannot differentiate between stereoisomers. nih.gov
Ion Mobility-MS (IM-MS)Separation of ions based on size and shape (CCS). nih.govPotential to separate (S,S)-Dihydrobupropion β-D-Glucuronide from its diastereomers. washington.eduResolution may be insufficient for isomers with very similar CCS values. frontiersin.org
Nuclear Magnetic Resonance (NMR)Definitive structural elucidation. washington.eduProvides unambiguous confirmation of the stereochemistry and conjugation site.Requires pure, isolated compound in relatively large amounts; low sensitivity. nih.gov
Electron-Activated Dissociation (EAD)Advanced MS/MS fragmentation. researchgate.netGenerates unique fragments that can confirm the glucuronide structure with greater certainty than CID.Newer technology, less widely available.

Development of Novel Analytical Standards and Reference Materials

The accurate quantification of any metabolite relies on the availability of pure, well-characterized analytical standards. nih.gov While reference standards for bupropion and its primary metabolites are commercially available, those for specific glucuronide conjugates, particularly stereoisomerically pure ones like (S,S)-Dihydrobupropion β-D-Glucuronide, are not. nih.govgoogle.com

A critical future direction is the targeted synthesis of (S,S)-Dihydrobupropion β-D-Glucuronide. This could be achieved through chemical synthesis, starting from optically pure precursors, or through enzymatic synthesis using specific recombinant UGT isoforms. google.com The development of this reference material is a prerequisite for several key research activities:

Method Validation: To validate quantitative assays in biological matrices (e.g., plasma, urine) according to regulatory guidelines.

Accurate Quantification: To enable precise measurement of the metabolite's concentration in pharmacokinetic and metabolism studies.

Metabolic Phenotyping: To allow for the accurate assessment of the impact of genetic polymorphisms on the formation of this specific metabolite.

In addition to the unlabeled standard, the synthesis of a stable isotope-labeled (SIL) version (e.g., using deuterium (B1214612) or carbon-13) is essential. A SIL-glucuronide would serve as the ideal internal standard in mass spectrometry-based quantitative assays, correcting for matrix effects and variability in sample extraction and ionization. nih.gov

Table 3: Required Analytical Standards and Their Applications
Reference MaterialPurposeKey Research Application
(S,S)-Dihydrobupropion β-D-Glucuronide (Unlabeled)Identity confirmation and instrument calibration.Development of quantitative LC-MS/MS methods; use as a reference for structural confirmation by NMR.
Stable Isotope-Labeled (S,S)-Dihydrobupropion β-D-GlucuronideInternal standard for quantitative mass spectrometry.Accurate pharmacokinetic studies in various biological fluids, minimizing analytical variability.

Integration into Advanced Pharmacokinetic Modeling for Drug Disposition (e.g., PBPK modeling, excluding human clinical outcomes)

Physiologically-based pharmacokinetic (PBPK) models are powerful computational tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govproquest.com Several PBPK models have been developed for bupropion and its primary active metabolites. mdpi.comnih.gov Some of these models already incorporate the glucuronidation of the primary metabolites as a clearance pathway, generally mediated by UGT2B7. nih.gov

However, these existing models often simplify the glucuronidation process, treating the various stereoisomeric conjugates as a single entity or lumping them into a general metabolic clearance pathway. A significant future advancement will be the refinement of these PBPK models to specifically include distinct pathways for the formation and disposition of individual stereoisomers like (S,S)-Dihydrobupropion β-D-Glucuronide.

This integration would require specific input parameters obtained from the research areas described above:

Enzyme Kinetics: Specific kinetic data (Kₘ, Vₘₐₓ) for the formation of (S,S)-Dihydrobupropion β-D-Glucuronide by UGT2B7 and any other relevant isoforms.

Physicochemical Properties: The lipophilicity, plasma protein binding, and tissue partitioning coefficients of the glucuronide metabolite itself.

Transporter Interactions: Data on whether the glucuronide is a substrate for efflux or uptake transporters (e.g., MRPs, OATPs) that could influence its distribution and elimination.

Table 4: Parameters for Integrating (S,S)-Dihydrobupropion β-D-Glucuronide into PBPK Models
Parameter CategorySpecific ParameterMethod of Determination
PhysicochemicalMolecular Weight, pKa, LogPIn silico prediction / In vitro measurement
MetabolismKₘ and Vₘₐₓ for specific UGTsIn vitro assays with recombinant enzymes or human liver microsomes.
DistributionPlasma Protein Binding, Blood-to-Plasma RatioIn vitro equilibrium dialysis or ultrafiltration.
Transporter AffinityKₘ and Vₘₐₓ for relevant transporters (e.g., MRP2, BCRP)In vitro assays with transporter-expressing cell lines.

Q & A

Basic: What analytical methods are recommended for quantifying (S,S)-Dihydro Bupropion β-D-Glucuronide in human urine?

A validated stereoselective LC-MS/MS method is the gold standard for simultaneous quantification of bupropion and its glucuronidated metabolites in urine. Key methodological steps include:

  • Chromatography : Use a chiral column (e.g., Lux Cellulose-2) with gradient elution (0.1% formic acid in water/acetonitrile) to resolve stereoisomers.
  • Detection : Multiple reaction monitoring (MRM) for transitions specific to (S,S)-dihydrobupropion glucuronide.
  • Validation : Linear range of 0.5–500 ng/mL, inter-day precision <15% CV, and recovery >85% for glucuronides.
    This method quantified urinary (S,S)-dihydrobupropion glucuronide concentrations up to 48 hours post-dose in subjects receiving 300 mg bupropion, with free vs. total metabolite differentiation .

Advanced: How can researchers resolve contradictory pharmacokinetic data between free and conjugated (S,S)-dihydrobupropion metabolites?

Discrepancies often stem from enzymatic hydrolysis inefficiency or matrix effects. Mitigation strategies:

Hydrolysis Optimization : Use β-glucuronidase with 4-methylumbelliferyl-β-D-glucuronide (4-MUG) as a control (Km = 0.07 mM, Kcat = 92 s⁻¹) to validate activity .

Condition Standardization : 55°C for 1 hour with 200 μL enzyme, ensuring pH 6.8–7.2 to prevent β-glucuronidase inhibition .

Parallel Analysis : Compare free vs. total metabolites to identify artifactual interconversion.

Population Variability : Account for UGT2B7 polymorphism effects on glucuronidation efficiency observed in clinical cohorts .

Basic: What storage conditions ensure stability of this compound reference standards?

  • Lyophilized Solids : Store at -20°C in desiccated containers (stability ≥2 years).
  • Stock Solutions : Prepare in DMSO (1 mg/mL), stable for 6 months at -80°C.
  • Aqueous Buffers : Dilute in PBS (pH 7.4) immediately before use; discard within 4 hours at 4°C.
    Purity should be verified monthly via HPLC, using phenyl-β-D-glucuronide (95% purity threshold) as a comparator .

Basic: How to address low recovery of (S,S)-dihydrobupropion glucuronide during solid-phase extraction (SPE)?

  • SPE Sorbent Selection : Use mixed-mode cartridges (e.g., C18/SCX) for glucuronide retention at pH 3.0.
  • Elution Optimization : 80:20 methanol:ammonium hydroxide (2% v/v) improves recovery by disrupting ionic interactions.
  • Matrix Effects : Spike deuterated internal standards (e.g., bupropion-d9) to correct for ion suppression .

Advanced: What experimental designs are suitable for studying interspecies differences in glucuronidation kinetics?

In Vitro Systems : Compare metabolic rates using hepatocytes or microsomes from humans vs. preclinical species (e.g., rats, dogs).

Isotope Tracing : Use ¹⁴C-labeled bupropion to track species-specific glucuronide formation.

Cross-Species UGT Expression : Quantify UGT2B7 orthologs via Western blot or qPCR to correlate with metabolic activity.
Data should be normalized to protein content and validated with β-glucuronidase hydrolysis controls .

Basic: How to differentiate (S,S)-dihydrobupropion β-D-glucuronide from its α-anomer?

  • Chromatographic Separation : Use a hydrophilic interaction liquid chromatography (HILIC) column with 10 mM ammonium acetate (pH 5.0) in acetonitrile/water.
  • Nuclear Magnetic Resonance (NMR) : Analyze anomeric proton signals (β-D-glucuronide: δ 4.5–5.0 ppm; α-anomer: δ 5.2–5.5 ppm).
  • Enzymatic Specificity : Treat with β-glucuronidase (specific for β-anomers) and monitor hydrolysis via LC-MS .

Advanced: How to model in vivo glucuronide exposure using in vitro data?

Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate parameters like hepatic UGT2B7 expression, renal clearance, and enterohepatic recirculation.

Scaling Factors : Use in vitro-in vivo extrapolation (IVIVE) with microsomal intrinsic clearance data.

Validation : Compare simulated AUC values with clinical urinary excretion data (e.g., 24-hour cumulative glucuronide recovery) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.